molecular formula C22H17ClN4O4S B2934242 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 533869-21-5

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No. B2934242
CAS RN: 533869-21-5
M. Wt: 468.91
InChI Key: MSUKKIYEIQSAMD-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of sulfonamide derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

Several studies have focused on the design, synthesis, and evaluation of compounds similar to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide, highlighting the methods for creating oxadiazole derivatives and their structural characteristics. For instance, compounds with the oxadiazole moiety have been synthesized and evaluated for their anticancer activities against various cancer cell lines, showcasing moderate to excellent activity (Ravinaik et al., 2021). Similarly, the crystal structure and Hirshfeld surface analysis of oxadiazole derivatives provide insights into their molecular interactions and potential for drug development (Karanth et al., 2019).

Anticancer and Antimicrobial Activities

The compound's derivatives have been evaluated for various biological activities. For example, a study on the synthesis and antimycobacterial screening of oxadiazole derivatives highlighted promising lead molecules for antitubercular activity without toxicity against normal cell lines, indicating potential for further drug development (Nayak et al., 2016). Moreover, oxadiazole compounds have shown significant antimicrobial activities, suggesting their utility in combating bacterial and fungal infections (Ningaiah et al., 2014).

Chemical Properties and Applications

Research on the photochemistry of oxadiazoles and their reactions with sulfur nucleophiles has contributed to the synthesis of thiadiazoles, illustrating the chemical versatility and potential applications of these compounds in creating novel chemical entities (Vivona et al., 1997).

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O4S/c1-27(16-7-3-2-4-8-16)32(29,30)17-13-11-15(12-14-17)20(28)24-22-26-25-21(31-22)18-9-5-6-10-19(18)23/h2-14H,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUKKIYEIQSAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

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